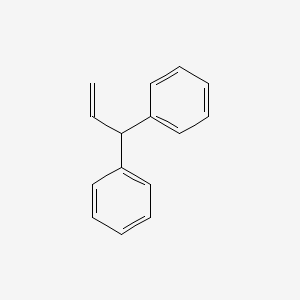

3,3-Diphenylpropene

Description

3,3-Diphenylpropene (C₁₅H₁₄, MW = 194.27 g/mol) is an aromatic alkene characterized by two phenyl groups attached to the third carbon of a propene chain. It is synthesized via hydrodeoxygenation of 1,3-diphenyl-propen-3-one, achieving 72.1% selectivity at 160°C . Alternative synthetic routes involve Wittig-type reactions using dimethyl sulfinyl anion, NaH, and triphenylmethylphosphonium bromide, yielding a mixture of this compound (65%), 1,1-diphenylpropene (10%), and diphenylacetaldehyde (25%) . The purified compound exhibits a melting point of 14.5–16°C and is naturally found in Dalbergia species, where it may contribute to bioactive properties .

Properties

CAS No. |

3542-14-1 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-phenylprop-2-enylbenzene |

InChI |

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2 |

InChI Key |

MUFTXXUPGWDJLU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key structural isomers of 3,3-diphenylpropene include 1,1-diphenylpropene and 1,2-diphenylpropene . Their differences in phenyl group positioning significantly influence steric and electronic properties:

Key Observations :

- Melting Points : The 3,3-isomer has a lower melting point than the 1,1-isomer, likely due to reduced symmetry and weaker crystal lattice interactions.

- Synthetic Challenges : The 3,3-isomer requires meticulous purification (e.g., fractional crystallization) to achieve >90% isomeric purity , whereas 1,1- and 1,2-isomers are more readily isolated via Pd-catalyzed alkylation .

This compound :

- Cross-Dehydrogenative Coupling (CDC) : Reacts with aldehydes/ketones under Cu catalysis via allylic cation intermediates, yielding products in 72–98% efficiency .

- Azide Additions : Undergoes regioselective bromine azide (BrN₃) addition in polar solvents, with phenyl migration influenced by steric control .

1,1-Diphenylpropene :

- Pd-Catalyzed Alkylation : Synthesized in PEG-400/H₂O systems with high selectivity .

- Limited Migratory Tendency: Unlike the 3,3-isomer, phenyl migration is less prevalent in BrN₃ additions due to steric constraints .

1,2-Diphenylpropene :

- Catalytic Applications : Used in asymmetric hydrogenation with Ir complexes, where substituent positions enhance catalyst selectivity .

Pharmacological and Industrial Relevance

- This compound : Found in Dalbergia heartwood, it is associated with tumor-promotion inhibitory activity (IC₅₀ = 212–303 μmol/TPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.